molecular formula C13H16BrN3 B1499000 2-(2-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine CAS No. 476637-04-4

2-(2-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine

Cat. No. B1499000
CAS RN: 476637-04-4
M. Wt: 294.19 g/mol
InChI Key: KKHQLXCYXNWGAP-UHFFFAOYSA-N
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Description

The compound “2-(2-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a tert-butyl group, a bromophenyl group, and an amine group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the bromophenyl group, the tert-butyl group, and the amine group. The exact synthesis process would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl group, the tert-butyl group, and the amine group would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The bromophenyl group could undergo reactions typical of aromatic halides, the tert-butyl group could participate in reactions typical of alkyl groups, and the amine group could undergo reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .

Scientific Research Applications

Enhanced Brightness and Emission-Tuned Nanoparticles

Research on 2-(2-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine has led to the development of enhanced brightness and emission-tuned nanoparticles. The synthesis involved three-coordinate complexes and Suzuki-Miyaura chain growth polymerization, resulting in heterodisubstituted polyfluorenes. These polyfluorenes, when covalently attached to polyethylene glycol, formed stable nanoparticles with diameters ranging from 25-50 nm when dispersed in water. The nanoparticles exhibited bright fluorescence emission with quantum yields up to 84%, which could be tuned to longer wavelengths by energy transfer to dye labels. This technology has potential applications in biological imaging and as components in optoelectronic devices (Fischer, Baier, & Mecking, 2013).

Blue-Emitting Anthracenes

Another application of this compound derivatives is in the synthesis of blue-emitting anthracenes. These compounds were synthesized from 2-tert-butyl-9,10-anthraquinone and exhibited high thermal decomposition temperatures and stable glass formation. They were used in constructing blue-light-emitting diodes (LEDs), demonstrating the compound's utility in electronic and photonic applications (Danel et al., 2002).

Coordination Chemistry and Luminescent Compounds

This compound derivatives have also been explored in coordination chemistry, particularly in forming luminescent lanthanide compounds. These compounds have applications in biological sensing and show unusual thermal and photochemical spin-state transitions, highlighting their potential in creating responsive materials for various sensing applications (Halcrow, 2005).

Iridium Tetrazolate Complexes

The synthesis and characterization of iridium tetrazolate complexes involving this compound derivatives revealed a wide span of redox and emission properties. These complexes are useful in organic light-emitting devices (OLEDs) and light-emitting electrochemical cells (LECs), offering opportunities for color tuning and device optimization (Stagni et al., 2008).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound would depend on its potential applications. Given its complex structure, it could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

2-(2-bromophenyl)-5-tert-butylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3/c1-13(2,3)11-8-12(15)17(16-11)10-7-5-4-6-9(10)14/h4-8H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHQLXCYXNWGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656156
Record name 1-(2-Bromophenyl)-3-tert-butyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

476637-04-4
Record name 1-(2-Bromophenyl)-3-tert-butyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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